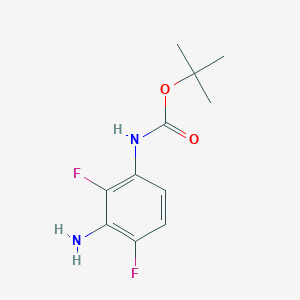

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is an organic compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol It is a derivative of carbamate, featuring a tert-butyl group attached to a 3-amino-2,4-difluorophenyl moiety

Méthodes De Préparation

The synthesis of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate typically involves the reaction of 3-amino-2,4-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Applications De Recherche Scientifique

Pharmacological Activity

Research indicates that tert-butyl (3-amino-2,4-difluorophenyl)carbamate exhibits notable pharmacological properties:

- Enzyme Inhibition : It has been studied as an inhibitor of arginase, an enzyme implicated in various pathological conditions such as cancer and cardiovascular diseases. The compound's ability to modulate arginase activity suggests potential therapeutic applications in treating these diseases .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, compounds with similar structures have demonstrated potent antiproliferative effects against breast cancer cell lines .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure impact biological activity. Variations in the fluorine substitution pattern on the phenyl ring significantly alter the compound's potency against specific biological targets .

Case Study 1: Arginase Inhibition

A study focused on synthesizing a series of carbamate derivatives, including this compound, evaluated their inhibitory effects on human arginase isoforms. The findings revealed that certain modifications led to enhanced potency, indicating a promising direction for developing new therapeutic agents targeting arginase-related pathways .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers synthesized various derivatives of this compound to assess their anticancer effects against multiple cancer cell lines. Results indicated that specific structural changes improved efficacy while reducing cytotoxicity in non-cancerous cell lines, highlighting the potential for selective targeting of cancer cells .

Mécanisme D'action

The mechanism of action of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparaison Avec Des Composés Similaires

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (2-amino-5-fluorophenyl)carbamate: This compound has a similar structure but with a different fluorine substitution pattern.

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound features a bromine atom in addition to the fluorine atoms, which can alter its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

Introduction

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the study of enzyme inhibition and protein interactions. Its unique structural features, including the presence of fluorine atoms, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C11H14F2N1O2, with a molecular weight of 244.24 g/mol. The structural characteristics include:

- tert-butyl group: Provides hydrophobic properties.

- Amino group: Capable of participating in nucleophilic reactions.

- Difluorophenyl moiety: Enhances lipophilicity and biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C11H14F2N1O2 |

| Molecular Weight | 244.24 g/mol |

| Functional Groups | Amino, Carbamate |

| Fluorine Atoms | 2 (positions 2 and 4 on phenyl) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to active or allosteric sites, which may alter enzyme conformation or prevent substrate binding. This mechanism can lead to various biological effects depending on the target enzyme.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit certain kinases involved in cellular signaling pathways, which may have implications for cancer therapy and other diseases characterized by dysregulated signaling.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), U-937 (leukemia), and others.

- IC50 Values: Indicate the concentration required to inhibit cell growth by 50%. For example, IC50 values in the micromolar range were observed against MCF-7 cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| U-937 | 10.0 | Inhibition of cell proliferation |

| A549 | 6.5 | Disruption of microtubule dynamics |

Neuroprotective Effects

Preliminary investigations suggest that this compound may also exhibit neuroprotective effects by stabilizing microtubules and reducing tau pathology in neurodegenerative models. This potential was highlighted in studies involving tau transgenic mice where treatment led to improved cognitive functions.

Case Studies

-

Study on Enzyme Inhibition:

- Objective: To evaluate the inhibitory effect on p38α MAP kinase.

- Findings: The compound showed promising inhibition at low concentrations, suggesting potential use in inflammatory diseases.

-

Anticancer Activity Assessment:

- Objective: To assess cytotoxicity against leukemia cell lines.

- Findings: Significant apoptosis induction was noted in treated cells compared to controls.

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLESTKCQLPTXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448902 |

Source

|

| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208166-48-7 |

Source

|

| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.